

# The Historical Development and Discovery of Talbutal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Talbutal**, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a short to intermediate-acting barbiturate that emerged during the mid-20th century, a period of intense research and development in sedative-hypnotic therapeutics. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles of **Talbutal**, intended for researchers, scientists, and drug development professionals. While specific details of its initial synthesis and early preclinical data are not extensively documented in publicly available literature, this guide synthesizes the known information within the broader context of barbiturate development.

## **Historical Context: The Era of Barbiturate Discovery**

The story of **Talbutal** is rooted in the broader history of barbiturates, which began in 1864 with the synthesis of barbituric acid by Adolf von Baeyer.[1][2] However, the therapeutic potential of this class of compounds was not realized until the early 20th century.[1] The first pharmacologically active barbiturate, barbital, was synthesized in 1903 and subsequently marketed as Veronal.[1] This breakthrough triggered a wave of research by pharmaceutical companies to create derivatives with varying onsets and durations of action.[3]

Companies like Bayer, Eli Lilly, and Sterling-Winthrop were at the forefront of this research.[3] The general approach involved the modification of the C-5 position of the barbituric acid ring,



leading to the synthesis of over 2,500 barbiturates, of which about 50 were commercialized.[3] This era saw the introduction of well-known barbiturates such as phenobarbital, amobarbital, and secobarbital.[3]

## The Discovery and Development of Talbutal

The precise date and the researchers responsible for the initial synthesis of **Talbutal** are not clearly documented in readily available historical records. However, several pieces of evidence point to its origins within the Sterling-Winthrop Research Institute. The compound was assigned the internal code WIN 5095, a designation consistent with compounds developed by Winthrop Chemical Company and its parent company, Sterling Drug Inc.[4]

**Talbutal** was marketed under the trade name Lotusate. Its New Drug Application (NDA) was ultimately held by Sanofi, which acquired Sterling-Winthrop's pharmaceutical business.[4][5] The first FDA approval for Lotusate is recorded as January 1, 1982.[6]

The development of **Talbutal** as a short to intermediate-acting barbiturate was in line with the therapeutic goals of the time: to create hypnotics that could induce sleep with a duration of action that would minimize hangover effects.

# **Physicochemical Properties and Quantitative Data**

**Talbutal** is a derivative of barbituric acid with an allyl and a sec-butyl group at the 5-position. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                   |
|-------------------|---------------------------------------------------------|
| IUPAC Name        | 5-allyl-5-(butan-2-yl)-1,3-diazinane-2,4,6-trione       |
| Chemical Formula  | C11H16N2O3                                              |
| Molecular Weight  | 224.26 g/mol                                            |
| CAS Number        | 115-44-6                                                |
| Appearance        | Crystalline solid                                       |
| Classification    | Short to intermediate-acting barbiturate                |
| First Approval    | 1982 (as Lotusate)                                      |
| Marketing Company | Sanofi (following acquisition of Sterling-<br>Winthrop) |

# Synthesis of Talbutal: Experimental Protocol

While the specific, original experimental protocol for the synthesis of **Talbutal** by Sterling-Winthrop is not publicly available, a general and representative synthetic method for 5,5-disubstituted barbiturates can be described. This process, a variation of the classic barbiturate synthesis, involves the condensation of a disubstituted malonic ester with urea.

Representative Synthesis of 5-allyl-5-sec-butylbarbituric acid:

#### Step 1: Synthesis of Diethyl Allyl(sec-butyl)malonate

- Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in an anhydrous ethanol solvent. The intermediate, diethyl secbutylmalonate, is formed.
- Second Alkylation: The diethyl sec-butylmalonate is then subjected to a second alkylation
  using an allyl halide (e.g., allyl bromide) under similar basic conditions to yield diethyl
  allyl(sec-butyl)malonate.







 Purification: The resulting disubstituted malonic ester is purified by distillation under reduced pressure.

#### Step 2: Condensation with Urea

- Reaction Setup: The purified diethyl allyl(sec-butyl)malonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol.
- Reflux: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction, forming the sodium salt of **Talbutal**.
- Acidification and Isolation: After the reaction is complete, the solvent is removed, and the
  residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g.,
  hydrochloric acid) to precipitate the free barbituric acid, Talbutal.
- Purification: The crude **Talbutal** is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as aqueous ethanol.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The Development of Sleep Medicine: A Historical Sketch PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution and Development of Insomnia Pharmacotherapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of barbiturates a century after their clinical introduction PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacology Pharmacological Testing | Altasciences [altasciences.com]
- To cite this document: BenchChem. [The Historical Development and Discovery of Talbutal: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1682925#historical-development-and-discovery-of-talbutal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.